4-(Methoxymethyl)-6-[(4-methoxyphenyl)sulfanyl]-2-phenylpyrimidine
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Overview
Description
The compound “4-(Methoxymethyl)-6-[(4-methoxyphenyl)sulfanyl]-2-phenylpyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a pyrimidine ring substituted with a methoxymethyl group at the 4-position, a phenyl group at the 2-position, and a 4-methoxyphenylsulfanyl group at the 6-position .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the electron-donating methoxy groups and the electron-withdrawing sulfanyl group. The pyrimidine ring might undergo electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors influencing these properties could include the size and shape of the molecule, the functional groups present, and the overall charge distribution .Scientific Research Applications
Environmental Monitoring and Contaminant Removal
Compounds with sulfanyl groups and complex pyrimidine structures often find applications in environmental science, particularly in the study and removal of persistent organic pollutants. For example, sulfamethoxazole, a compound with a sulfonamide group, has been extensively studied for its occurrence and removal from aqueous solutions. Techniques such as adsorption, Fenton/photo-Fenton processes, electrochemical oxidation, and photocatalytic degradation are common in removing such contaminants. These methods rely on chemical interactions like hydrogen bonding, electrostatic interaction, π-π, and hydrophobic interactions for effective removal. The development and evaluation of materials for these processes are critical for advancing environmental remediation technologies (Prasannamedha & Kumar, 2020).
Analytical Chemistry and Detection Techniques
In the realm of analytical chemistry, understanding the behavior of complex molecules like 4-(Methoxymethyl)-6-[(4-methoxyphenyl)sulfanyl]-2-phenylpyrimidine is essential for developing new detection and quantification methods. Techniques for determining antioxidant activity, such as ORAC, HORAC, TRAP, and TOSC tests, may be relevant for studying compounds with potential antioxidant properties. These methods assess the kinetics of chemical reactions and are vital for analyzing the antioxidant capacity of complex samples, which may include compounds with structures similar to the one (Munteanu & Apetrei, 2021).
Environmental Impact and Toxicology Studies
Investigating the environmental impact and potential toxicological effects of chemical compounds is crucial for ensuring public health and safety. Studies on surfactants and related compounds, like those covering alcohol sulfate or alcohol ethoxysulfate, provide insights into the environmental fate, aquatic toxicity, and bioaccumulation of chemicals released into ecosystems. This comprehensive understanding is vital for conducting risk assessments and confirming the safety of chemicals with widespread use (Cowan-Ellsberry et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(methoxymethyl)-6-(4-methoxyphenyl)sulfanyl-2-phenylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-22-13-15-12-18(24-17-10-8-16(23-2)9-11-17)21-19(20-15)14-6-4-3-5-7-14/h3-12H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKDKSIYTKAROHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=NC(=N1)C2=CC=CC=C2)SC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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